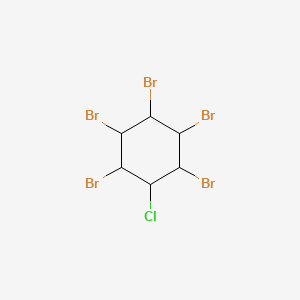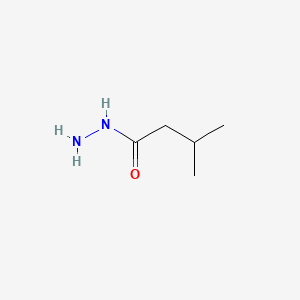
3-Methylbutanohydrazide
Descripción general
Descripción
3-Methylbutanohydrazide is a chemical compound with the molecular formula C5H12N2O . It is also known by other names such as 3-methylbutanehydrazide, Isovalerohydrazide, and Isovaleric hydrazide .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI representation of its structure isInChI=1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) . The Canonical SMILES representation is CC(C)CC(=O)NN . Physical and Chemical Properties Analysis
This compound has a molecular weight of 116.16 g/mol . It has a computed XLogP3 value of -0.3, indicating its solubility in water and lipids . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is also characterized by 2 rotatable bonds .Aplicaciones Científicas De Investigación
Sensory Effects in Alcoholic Beverages
A study by Gracia-Moreno et al. (2015) optimized and validated a method for the quantitative determination of various hydroxy acids, including 2-hydroxy-3-methylbutanoic (2OH3MB), in wines and other alcoholic beverages. Their research reported the first specific study of these analytes in such beverages, suggesting their potential relevance to the sensory effects, particularly in beer and Sherry wines Gracia-Moreno et al., 2015.
Coordination Compounds and Antimicrobial Activity
Kumar et al. (2013) delved into the synthesis of coordination compounds involving Schiff base containing both aliphatic and aromatic hydrazide moieties. Their research not only characterized these compounds but also highlighted their antimicrobial activity against various bacteria and yeast, indicating potential applications in antimicrobial treatments or preservatives Kumar et al., 2013.
Gastric Ulcer Prevention
Tayeby et al. (2017) conducted a study on a compound (TIBH) that is a derivative of indole and gallic acid, which demonstrated significant ulcer prevention potential against HCl/Ethanol-triggered gastric ulcers in rats. The study's findings revealed the compound's ability to regulate various biochemical pathways and markers, suggesting potential applications in developing treatments for gastric ulcers Tayeby et al., 2017.
Polymer and Lipid Nanoparticles for Agricultural Applications
Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides carbendazim and tebuconazole. Their study found that these nanoparticles modified the release profiles of the fungicides and decreased their toxicity, suggesting an innovative approach for the treatment and prevention of fungal diseases in agriculture [Campos et al., 2015](https://consensus.app/papers/polymeric-solid-lipid-nanoparticles-sustained-release-campos/1e7bba6057f55f22a1b1df22946a5396/?utm_source=chatgpt).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Methylbutanohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The nature of these interactions involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex . Additionally, this compound has been shown to interact with certain proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Furthermore, it can alter cell signaling pathways by interacting with key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain hydrolase enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective reactions, thereby modulating the biochemical pathways they are involved in. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, with a predicted melting point of 70.12°C and a boiling point of 250.82°C . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve cellular function. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the catabolism of amino acids, where it acts as a substrate for specific hydrolase enzymes . These enzymes catalyze the breakdown of this compound into smaller metabolites, which are then utilized in other biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is soluble in water, with a solubility of 9340 mg/L at 25°C, which facilitates its transport across cellular membranes . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation. These interactions ensure that this compound is distributed to specific cellular compartments where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . This localization is essential for its role in modulating cellular metabolism and energy production.
Propiedades
IUPAC Name |
3-methylbutanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKZWDYYSHLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179049 | |
| Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24310-18-7 | |
| Record name | Butanoic acid, 3-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutanehydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24310-18-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl-, hydrazide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBUTANEHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KR4OE07SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-Methylbutanohydrazide derivatives in medicinal chemistry?
A1: this compound serves as a valuable building block in synthesizing compounds with potential biological activities. For instance, research has demonstrated the synthesis of acylhydrazone derivatives from (2S)-2-benzoylamino-3-methylbutanohydrazide hydrazones. [] These derivatives have shown promising antiviral activity, specifically against HIV-1. [] Further research explored these acylhydrazone derivatives containing amino acid side chains, with some exhibiting significant anti-HIV-1 activity and notable stereoselectivity. [] This highlights the potential of modifying this compound to develop novel antiviral agents.
Q2: How does the stereochemistry of this compound derivatives influence their biological activity?
A2: Studies focusing on specific this compound derivatives, particularly acylhydrazones, have revealed a distinct relationship between stereochemistry and biological activity. Research indicates that specific enantiomers (8S, 11S, and 12S) of these derivatives displayed significant anti-HIV-1 activity. [] Interestingly, their corresponding enantiomers (8R, 11R, and 12R) showed no inhibitory effect on the same HIV-1 strain. [] This emphasizes the importance of chirality in drug design and suggests that stereoselective synthesis methods are crucial for obtaining the desired biological activity in this compound-based compounds.
Q3: Can you provide an example of a specific chemical reaction involving this compound and its stereochemical outcome?
A3: One example is the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate, which yields propanohydrazides as the product. [] Interestingly, this reaction proceeds with high stereoselectivity, specifically favoring the formation of the rel-(4'R,5'S)-isomer of 3-[5-aryl-3,4-bis(hydrazinocarbonyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-methylbutanohydrazides. [] This example further emphasizes the significance of stereochemical considerations when utilizing this compound in chemical synthesis, particularly for applications where specific isomers are desired.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)
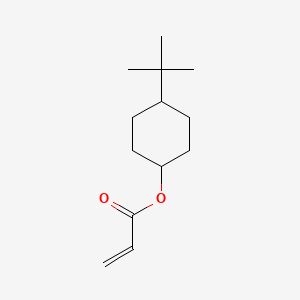

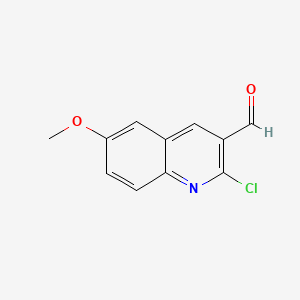

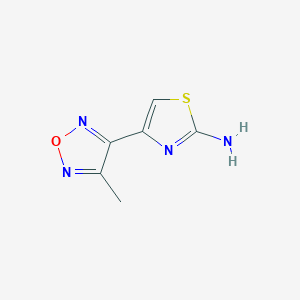
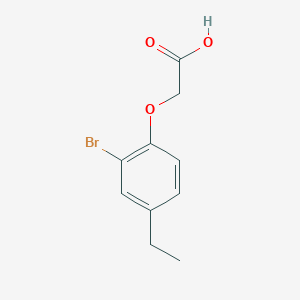

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)
